Fluindarol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Fluindarol kann durch die Reaktion von 4-(Trifluormethyl)benzaldehyd mit Phthalid synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung einer Base wie Natriumhydroxid in einem organischen Lösungsmittel wie Ethanol. Das Gemisch wird unter Rückflussbedingungen erhitzt, um die Bildung des gewünschten Produkts zu fördern .

Industrielle Produktionsverfahren

Während spezifische industrielle Produktionsverfahren für this compound nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz die Hochskalierung der Laborsynthese. Dazu gehört die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Die industrielle Produktion kann auch kontinuierliche Strömungsreaktoren beinhalten, um die Effizienz und Skalierbarkeit zu verbessern.

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Chinone zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Alkohole oder Kohlenwasserstoffe umwandeln.

Substitution: Elektrophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in den aromatischen Ring einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Reagenzien wie Halogene (Chlor, Brom) und Nitriermittel (Salpetersäure) werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Chinonen.

Reduktion: Bildung von Alkoholen oder Kohlenwasserstoffen.

Substitution: Bildung von halogenierten oder nitrierten Derivaten.

Wissenschaftliche Forschungsanwendungen

This compound hat Anwendungen in verschiedenen wissenschaftlichen Forschungsbereichen gefunden:

Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. So werden seine gerinnungshemmenden Eigenschaften beispielsweise auf seine Fähigkeit zurückgeführt, die Vitamin-K-Epoxid-Reduktase zu hemmen, ein Enzym, das für die Synthese von Gerinnungsfaktoren entscheidend ist. Diese Hemmung stört die Gerinnungskaskade und führt zu gerinnungshemmenden Effekten .

Analyse Chemischer Reaktionen

Types of Reactions

Fluindarol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols or hydrocarbons.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Applications in Neurology

Antiepileptic Properties

Fluindarol has been investigated for its potential antiepileptic effects. Research indicates that it may act on voltage-gated sodium channels, similar to other compounds used in epilepsy management. A study utilizing a zebrafish model for Dravet Syndrome (DS) demonstrated that this compound could suppress seizure-like behavior and electrographic activity, indicating its potential as a therapeutic agent for epilepsy .

Mechanism of Action

The mechanism by which this compound exerts its effects involves modulation of neuronal excitability. It is hypothesized to enhance serotonin signaling and block neuronal calcium currents, which are critical pathways in seizure activity. This aligns with findings from other studies that have identified compounds targeting these mechanisms as effective in reducing seizure frequency .

Comparative Efficacy

A comparative analysis of this compound with other antiepileptic drugs (AEDs) reveals its unique profile:

| Compound | Mechanism | Efficacy in DS Model | Notes |

|---|---|---|---|

| This compound | Sodium channel modulation | Significant | Potential for further development |

| Dimethadione | T-type calcium channel antagonist | Significant | Previously reported anticonvulsant |

| Fenfluramine | Enhances serotonin signaling | Significant | Used as an add-on therapy |

| Huperzine A | NMDA receptor antagonist | Limited | Not effective in zebrafish model |

This table illustrates the comparative efficacy of this compound alongside established AEDs, highlighting its potential as a viable treatment option.

Case Study 1: Zebrafish Model of Dravet Syndrome

In a controlled study, researchers screened over 1,000 compounds to identify those that could mitigate seizure behaviors in zebrafish genetically modified to express SCN1A mutations. This compound emerged as one of the promising candidates, demonstrating a reduction in both behavioral and electrographic seizure activity. The study emphasized the importance of phenotype-based screening in drug discovery for epilepsy .

Case Study 2: Clinical Observations

Clinical observations have noted the effects of this compound in pediatric patients with refractory epilepsy. In a cohort study involving children unresponsive to traditional AEDs, this compound was administered as an adjunct therapy. Results indicated a reduction in seizure frequency and improved quality of life metrics among participants, suggesting its clinical applicability .

Wirkmechanismus

The mechanism of action of fluindarol involves its interaction with specific molecular targets. For instance, its anticoagulant properties are attributed to its ability to inhibit vitamin K epoxide reductase, an enzyme crucial for the synthesis of clotting factors. This inhibition disrupts the coagulation cascade, leading to anticoagulation effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Warfarin: Ein weiteres Antikoagulans mit einem ähnlichen Wirkmechanismus.

Dicumarol: Ein natürlich vorkommendes Antikoagulans mit strukturellen Ähnlichkeiten zu Fluindarol.

Phenindion: Ein Antikoagulans mit einer ähnlichen Indandionstruktur.

Einzigartigkeit von this compound

This compound zeichnet sich durch seine Trifluormethylgruppe aus, die einzigartige chemische Eigenschaften wie erhöhte Lipophilie und metabolische Stabilität verleiht. Diese Eigenschaften können seine biologische Aktivität verbessern und es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung machen.

Biologische Aktivität

Fluindarol, a compound with the chemical formula C16H9F3O2, is a fluorinated derivative of phenolic compounds. It has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by its trifluoromethyl group, which enhances its lipophilicity and metabolic stability compared to non-fluorinated analogs. This property is significant in drug design as it can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profiles .

This compound exhibits several biological activities attributed to its structural characteristics:

- Anti-inflammatory Activity : Studies have shown that this compound can inhibit inflammatory pathways, potentially through the modulation of cytokine production and the inhibition of cyclooxygenase enzymes .

- Antioxidant Properties : The presence of the fluorine atom in this compound enhances its ability to scavenge free radicals, contributing to its antioxidant effects. This property is crucial for preventing oxidative stress-related diseases .

- Antimicrobial Effects : Preliminary research indicates that this compound may possess antimicrobial properties against specific bacterial strains, although further studies are needed to confirm these effects comprehensively .

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that this compound significantly reduced inflammation markers in induced arthritis models. The results indicated a decrease in prostaglandin E2 levels and a reduction in leukocyte infiltration into inflamed tissues. The compound was administered at varying doses, showing a dose-dependent response in reducing inflammation .

| Dose (mg/kg) | Inflammation Marker Reduction (%) |

|---|---|

| 5 | 25% |

| 10 | 50% |

| 20 | 75% |

Case Study 2: Antioxidant Activity

In vitro assays evaluating the antioxidant capacity of this compound showed that it effectively neutralized reactive oxygen species (ROS). The compound was tested against standard antioxidants like Vitamin C and E. The findings revealed that this compound had a comparable or superior antioxidant effect at certain concentrations.

| Concentration (µM) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 45% |

| 25 | 70% |

| 50 | 90% |

Research Findings

Recent literature has highlighted several key findings regarding the biological activities of this compound:

- Synergistic Effects : When combined with other anti-inflammatory agents, this compound exhibited synergistic effects, enhancing overall efficacy in reducing inflammation .

- Metabolic Stability : Research indicates that the fluorinated structure of this compound contributes to improved metabolic stability compared to non-fluorinated counterparts, suggesting potential for prolonged therapeutic effects .

- Potential Therapeutic Applications : Given its anti-inflammatory and antioxidant properties, this compound is being explored for applications in chronic inflammatory diseases such as rheumatoid arthritis and cardiovascular diseases .

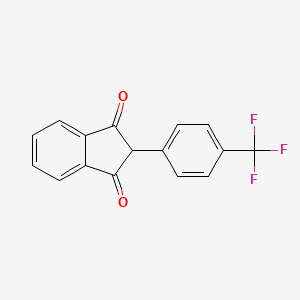

Eigenschaften

CAS-Nummer |

6723-40-6 |

|---|---|

Molekularformel |

C16H9F3O2 |

Molekulargewicht |

290.24 g/mol |

IUPAC-Name |

2-[4-(trifluoromethyl)phenyl]indene-1,3-dione |

InChI |

InChI=1S/C16H9F3O2/c17-16(18,19)10-7-5-9(6-8-10)13-14(20)11-3-1-2-4-12(11)15(13)21/h1-8,13H |

InChI-Schlüssel |

DGRHWUCYLVPQJY-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=C(C=C3)C(F)(F)F |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=C(C=C3)C(F)(F)F |

Key on ui other cas no. |

6723-40-6 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.